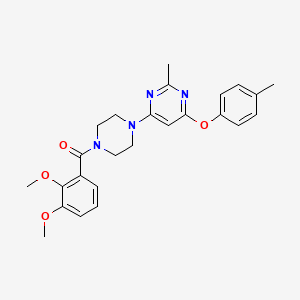
(2,3-Diméthoxyphényl)(4-(2-méthyl-6-(p-tolyloxy)pyrimidin-4-yl)pipérazin-1-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-Dimethoxyphenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic compound that belongs to the family of piperazine derivatives. This compound is known for its unique structural features which make it a subject of interest in various fields including chemistry, biology, and medicine.
Applications De Recherche Scientifique
(2,3-Dimethoxyphenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone has a range of applications across several scientific disciplines:
Chemistry: : Used as a precursor in the synthesis of more complex molecules and for studying reaction mechanisms.
Biology: : Serves as a molecular probe in various biological assays to understand cellular processes.
Medicine: : Investigated for its potential therapeutic properties, including its role in modulating biochemical pathways.
Industry: : Applied in the development of novel materials with specific functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethoxyphenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone involves a multi-step process. Typically, the synthesis starts with the preparation of the piperazine ring, followed by the introduction of the pyrimidinyl and dimethoxyphenyl groups through a series of coupling reactions. The specific conditions such as temperature, solvent, and catalysts can vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound might involve scalable methods such as continuous flow synthesis which allows for better control over reaction conditions and higher throughput. Optimizing parameters like reaction time, concentration, and purification techniques are crucial for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, which might lead to the formation of oxidized derivatives.
Reduction: : It can be reduced under specific conditions to modify the functional groups.
Substitution: : Various nucleophilic or electrophilic substitution reactions can occur, introducing new functional groups or modifying existing ones.
Common Reagents and Conditions
Reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution are commonly used. The conditions depend on the specific reaction being targeted, with parameters like temperature and pH being carefully controlled.
Major Products
The products from these reactions include oxidized or reduced derivatives, and substituted compounds with different functional groups
Mécanisme D'action
The exact mechanism of action for (2,3-Dimethoxyphenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone involves interaction with specific molecular targets. These targets might include enzymes or receptors where the compound can modulate activity by binding to active sites, thereby influencing biochemical pathways. The precise pathways involved depend on the context of use, whether it’s therapeutic, biological, or chemical.
Comparaison Avec Des Composés Similaires
When compared to other piperazine derivatives, (2,3-Dimethoxyphenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone stands out due to its specific structural features that confer unique reactivity and application potential. Similar compounds might include:
(2,3-Dimethoxyphenyl)(4-(2-methylpyrimidin-4-yl)piperazin-1-yl)methanone
(2,3-Dimethoxyphenyl)(4-(6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone
Each of these compounds, while structurally related, may exhibit different properties and applications due to slight variations in their molecular architecture.
This should give you a comprehensive overview of (2,3-Dimethoxyphenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone and its relevance in various scientific and industrial contexts. What else do you want to dive into?
Propriétés
IUPAC Name |
(2,3-dimethoxyphenyl)-[4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4/c1-17-8-10-19(11-9-17)33-23-16-22(26-18(2)27-23)28-12-14-29(15-13-28)25(30)20-6-5-7-21(31-3)24(20)32-4/h5-11,16H,12-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWFSOPICWVXOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)C(=O)C4=C(C(=CC=C4)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2426681.png)
![N-methyl-3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanamide](/img/structure/B2426682.png)
![2-([1,1'-Biphenyl]-3-yl)acetaldehyde](/img/structure/B2426683.png)
![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2426684.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-phenoxybenzamide](/img/structure/B2426686.png)

![6-Azaspiro[3.5]nonan-7-one](/img/structure/B2426688.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-2-(3-methylphenylsulfonamido)acetamide](/img/structure/B2426690.png)
![2-[Benzyl(methyl)amino]-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid](/img/structure/B2426692.png)
![Diethyl 4-[amino(ethoxy)methylene]-2-cyano-2-pentenedioate](/img/structure/B2426694.png)
![1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2426698.png)
![5-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2426701.png)

